1-Boc-2-Formylpyrrolidine
Overview
Description
1-Boc-2-Formylpyrrolidine, also known as tert-butyl 2-formyl-1-pyrrolidinecarboxylate, is an organic compound with the molecular formula C10H17NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a formyl group (-CHO) at the second position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-2-Formylpyrrolidine can be synthesized through several methods. One common route involves the reaction of pyrrolidine with tert-butyl chloroformate to introduce the Boc protecting group, followed by formylation at the second position using formylating agents such as ethyl formate or formic acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of solvents like methanol or dichloromethane and catalysts to enhance the reaction efficiency. The product is then purified through techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-2-Formylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection
Major Products Formed:
Oxidation: 1-Boc-2-carboxypyrrolidine.
Reduction: 1-Boc-2-hydroxymethylpyrrolidine.
Substitution: 2-formylpyrrolidine (after Boc deprotection)
Scientific Research Applications
1-Boc-2-Formylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: this compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 1-Boc-2-Formylpyrrolidine is primarily related to its role as a synthetic intermediate. The compound’s formyl group can participate in nucleophilic addition reactions, while the Boc protecting group provides stability during multi-step synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
1-Formylpyrrolidine: Lacks the Boc protecting group, making it more reactive but less stable in multi-step syntheses.
1-Boc-2-Hydroxymethylpyrrolidine: A reduction product of 1-Boc-2-Formylpyrrolidine, used in different synthetic applications.
1-Boc-2-Carboxypyrrolidine: An oxidation product, used in the synthesis of carboxylate-containing compounds
Uniqueness: this compound is unique due to the presence of both the formyl group and the Boc protecting group, which allows for selective reactions and protection during complex synthetic routes. This dual functionality makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-formylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBPZCVWPFMBDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401032 | |
Record name | 1-Boc-2-Formylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117625-90-8 | |
Record name | 1-Boc-2-Formylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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